2-(Azetidin-2-yl)propan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(azetidin-2-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-4-7-5/h5,7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKVXGHJKQTHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Azetidin 2 Yl Propan 2 Ol and Its Diverse Derivatives
Azetidine (B1206935) Ring Formation Strategies
The construction of the strained azetidine ring is typically achieved through reactions that form either a C-N or a C-C bond as the final ring-closing step. Key strategies include the cyclization of linear precursors and the cycloaddition of imines with various partners.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and effective method for synthesizing azetidines, involving the formation of a C-N bond from a suitably functionalized acyclic precursor. This approach relies on a nucleophilic nitrogen atom attacking an electrophilic carbon center at the γ-position.
One of the most direct methods for azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction of γ-amino compounds bearing a leaving group. rsc.org This process typically starts from γ-amino alcohols or 1,3-diols. The hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, to facilitate the subsequent ring-closing reaction induced by a base. organic-chemistry.orgresearchgate.netmdpi.com
The general mechanism involves the deprotonation of the amine by a base, which then acts as a nucleophile to displace the leaving group at the γ-position, forming the four-membered ring. The choice of base and reaction conditions is crucial to favor the desired 4-exo-tet cyclization over potential side reactions like intermolecular substitution or elimination.
Another related strategy is the intramolecular aminolysis of epoxides. For instance, lanthanide (III) triflates, such as La(OTf)₃, have been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a high-yield route to 3-hydroxyazetidines. frontiersin.orgelsevierpure.com
| Starting Material | Key Reagents | Product Type | Reference |
|---|---|---|---|
| γ-Amino alcohol | 1. TsCl, Pyridine 2. Base (e.g., NaH, K₂CO₃) | Substituted Azetidine | organic-chemistry.org |
| cis-3,4-Epoxy amine | La(OTf)₃ (catalyst) | 3-Hydroxyazetidine | frontiersin.org |
| N-allyl amino diol derivative | LiHMDS | Trisubstituted Azetidine | nih.gov |
The reductive cyclization of γ-haloalkylimines offers a pathway to N-substituted azetidines. In this method, the imine is first formed by the condensation of a primary amine with a γ-halo-ketone or aldehyde. The subsequent treatment with a reducing agent, such as sodium borohydride, reduces the imine to a secondary amine. This newly formed amine then undergoes an intramolecular cyclization by displacing the halide on the γ-carbon to furnish the azetidine ring. This entire process can often be performed in a one-pot fashion.
This strategy is advantageous as it allows for the introduction of a substituent on the azetidine nitrogen atom from the primary amine precursor. The choice of the halogen and the reducing agent can influence the efficiency and yield of the cyclization.
For less reactive precursors or to achieve cyclization under milder temperature conditions, strong, non-nucleophilic superbases are employed. Bases such as lithium hexamethyldisilylazide (LiHMDS) can effectively deprotonate the amine or a protected amine precursor to initiate the ring-closing reaction. nih.gov
A notable application involves the treatment of γ-chloro amine derivatives with LiHMDS. The strong basicity of LiHMDS facilitates the formation of the nitrogen anion required for the intramolecular nucleophilic attack, leading to the formation of the azetidine ring system, even in sterically hindered systems. nih.gov This method has been successfully applied in the multi-gram synthesis of densely functionalized, trisubstituted azetidines. nih.gov
Cycloaddition Approaches
Cycloaddition reactions provide a powerful tool for constructing cyclic systems in a convergent manner. For azetidine synthesis, the [2+2] cycloaddition is the most relevant approach.
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most established methods for the synthesis of β-lactams (azetidin-2-ones). researchgate.netmdpi.comorganic-chemistry.org While this reaction directly produces the oxidized azetidinone ring, it is a crucial pathway for accessing saturated azetidines, as the resulting β-lactam can be readily reduced to the corresponding azetidine. rsc.orgmagtech.com.cnacs.org
The reaction mechanism is generally accepted to proceed in a stepwise manner. It begins with the nucleophilic attack of the imine nitrogen on the ketene's central carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.orgrsc.org This intermediate then undergoes a conrotatory electrocyclization to form the four-membered β-lactam ring. mdpi.com The stereochemistry of the final product (cis vs. trans) is influenced by the substituents on both the imine and ketene, as well as the reaction conditions. rsc.org
To synthesize the target compound, 2-(azetidin-2-yl)propan-2-ol, or its derivatives, one would select appropriate ketene and imine precursors. The substituents at the 2-position of the final azetidine are determined by the imine's structure. For example, an imine derived from acetone (B3395972) or a related ketone could serve as a precursor to the propan-2-ol moiety after subsequent chemical modifications. The ketene, often generated in situ from an acyl chloride and a tertiary amine, determines the substituents at the 3- and 4-positions of the ring. mdpi.com Following the cycloaddition, the carbonyl group of the β-lactam is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) to yield the fully saturated azetidine ring. acs.org
| Precursors | Reaction Steps | Intermediate/Final Product | Reference |
|---|---|---|---|
| Imine + Acyl Chloride (for in situ ketene generation) | 1. [2+2] Cycloaddition (Staudinger) 2. Reduction of β-lactam carbonyl | β-Lactam (Azetidin-2-one) -> Substituted Azetidine | acs.orgrsc.org |
| N-methylene-1-phenylmethanamine + Tetrahydrofuran-3-carbonyl chloride | 1. Staudinger Reaction 2. Reduction | Spiro-azetidinone -> Spiro-azetidine | acs.org |
Reformatsky Reaction Variants
The Reformatsky reaction traditionally involves the condensation of α-halo esters with aldehydes or ketones using metallic zinc to generate β-hydroxy-esters. nih.govwikipedia.org The core of this reaction is the formation of an organozinc reagent, often called a Reformatsky enolate, by the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester. wikipedia.org These organozinc reagents are notably less reactive than Grignard reagents or lithium enolates, which allows for excellent functional group tolerance. wikipedia.org
While the classic intermolecular Reformatsky reaction does not directly form a ring, an intramolecular variant can be conceptualized as a pathway to azetidines. This would require a substrate containing both the amine functionality and the α-halo ester within the same molecule, positioned to favor a 4-exo-tet cyclization.
A more directly applicable variant is the aza-Reformatsky reaction, which utilizes imines as the electrophilic partner instead of aldehydes or ketones to produce β-amino esters. nih.govbeilstein-journals.org This reaction can be rendered highly diastereoselective by using chiral substrates. For instance, the zinc-mediated reaction between methyl bromoacetate (B1195939) and an enantiopure N-tert-butylsulfinyl imine proceeds with high yield and diastereoselectivity (>90% de), demonstrating a powerful method for controlling stereochemistry in acyclic systems, a principle that can be extended to cyclization strategies. nih.govbeilstein-journals.org The stereoselectivity is often rationalized by a six-membered transition state where the zinc atom coordinates to both the sulfinyl oxygen and the imine nitrogen, minimizing steric interactions. beilstein-journals.org
| Reaction Type | Electrophile | Nucleophile Precursor | Metal | Product Type | Key Feature |
| Classic Reformatsky | Aldehyde / Ketone | α-halo ester | Zn | β-hydroxy-ester | Forms C-C bond under neutral conditions. nih.govwikipedia.org |
| Aza-Reformatsky | Imine | α-halo ester | Zn, SmI₂, etc. | β-amino ester | Forms C-C bond; can be highly diastereoselective with chiral imines. nih.govbeilstein-journals.org |
[2+2] Cycloaddition Reactions
[2+2] cycloaddition reactions represent one of the most direct and atom-economical methods for constructing the four-membered azetidine ring. researchgate.net These reactions involve the combination of a C=C double bond (alkene) and a C=N double bond (imine) to form the saturated heterocycle.
A prominent example is the Staudinger synthesis , which is the cycloaddition of a ketene and an imine to produce a β-lactam (an azetidin-2-one). mdpi.com β-Lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. The Staudinger reaction typically proceeds through a two-step mechanism involving a zwitterionic intermediate, which allows for the formation of two new bonds and up to two chiral centers. mdpi.com
Another powerful strategy is the aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an alkene and an imine. researchgate.netnih.govnih.gov Historically, this reaction was often limited by the rapid E/Z isomerization of the excited imine, which competed with the desired cycloaddition. researchgate.netnih.gov Consequently, many successful examples utilized cyclic imines to prevent this undesired relaxation pathway. nih.gov
Recent advancements have overcome these limitations through visible-light photocatalysis. nih.govchemrxiv.org These modern protocols often use oxime derivatives as stable imine precursors and an iridium-based photocatalyst. chemrxiv.org The mechanism involves the photocatalyst absorbing visible light and promoting the oxime or alkene to an excited triplet state via energy transfer. nih.govdigitellinc.com This excited species then undergoes a stepwise cycloaddition with its reaction partner to furnish the azetidine ring. nih.gov These methods are characterized by their operational simplicity and broad functional group tolerance. chemrxiv.org Intramolecular versions of the aza Paternò-Büchi reaction have also been developed, providing access to complex, polycyclic azetidine architectures. nih.govacs.org
| Cycloaddition Method | Reactants | Conditions | Product | Key Features |
| Staudinger Synthesis | Ketene + Imine | Thermal | β-Lactam (Azetidin-2-one) | Versatile method for azetidinone synthesis; proceeds via zwitterionic intermediate. mdpi.com |
| Aza Paternò-Büchi | Alkene + Imine | UV Light | Azetidine | Direct formation of azetidine ring; can be limited by imine isomerization. researchgate.netnih.gov |
| Visible-Light Photocatalysis | Alkene + Oxime | Visible Light, Ir-catalyst | Azetidine | Milder conditions, broader scope, uses stable oxime precursors. nih.govchemrxiv.org |
Aza-Michael Addition Pathways for Azetidine Ring Formation
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. mdpi.com While it is commonly used to functionalize existing heterocyclic systems, an intramolecular aza-Michael addition can serve as a key ring-closing step in the synthesis of azetidines. mdpi.comresearchgate.net
This pathway requires a linear precursor that contains both a nucleophilic nitrogen atom (a primary or secondary amine) and a Michael acceptor (such as an α,β-unsaturated ester or ketone), separated by an appropriate tether. Upon activation, typically with a base, the tethered amine attacks the β-position of the Michael acceptor in a conjugate fashion. This cyclization, a 4-exo-trig process, forges the azetidine ring. The stereochemical outcome of this cyclization can be controlled by using a chiral substrate, such as a tethered chiral sulfinamide nucleophile, which can lead to the formation of bicyclic azetidine derivatives with high diastereoselectivity. researchgate.net
Alternative Ring-Forming Reactions (e.g., Selenium-Induced Cyclization)
Beyond the more common cycloaddition and substitution pathways, several other reactions have been developed for azetidine synthesis.
Selenium-Induced Cyclization: This method provides a regioselective route to azetidines from readily available homoallylic amines. mdpi.comdntb.gov.ua The reaction is initiated by an electrophilic selenium reagent (e.g., phenylselenyl chloride), which activates the alkene. The tethered amine nucleophile then attacks the resulting seleniranium ion intermediate. The cyclization proceeds via a 4-exo-tet pathway to furnish a 2-(phenylselanylmethyl)azetidine derivative. The selenium moiety can then be removed or further functionalized. This method offers a valuable alternative for constructing the azetidine ring under mild conditions. mdpi.com
Palladium-Catalyzed C-H Amination: Modern catalytic methods have enabled the direct formation of azetidines through intramolecular C-H amination. In one example, a palladium(II) catalyst promotes the cyclization of a linear amine precursor onto a γ-C(sp³)–H bond. rsc.org The reaction involves a Pd(IV) intermediate and results in the formation of the azetidine ring with excellent functional group tolerance. rsc.org
Ring Expansion of Aziridines: Three-membered aziridine (B145994) rings can be expanded to four-membered azetidines. For example, the reaction of azirines with rhodium carbenes can lead to the formation of 1-azetines, which are unsaturated precursors that can be readily reduced to saturated azetidines. nih.gov
Enantioselective Synthesis of Chiral this compound Enantiomers
The synthesis of specific enantiomers of 2-substituted azetidines like this compound is of critical importance, as biological activity is often confined to a single stereoisomer. Enantioselectivity can be achieved either by using chiral starting materials that direct the stereochemical outcome or by employing chiral catalysts to favor the formation of one enantiomer from achiral precursors.
Application of Chiral Precursors in Stereoselective Synthesis
The use of chiral precursors, particularly chiral auxiliaries, is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction.
A highly effective and widely used example is the Ellman auxiliary, tert-butanesulfinamide. acs.org Both enantiomers of this auxiliary are commercially available and inexpensive. In a representative synthesis, an achiral 1,3-bis-electrophile like 3-chloropropanal (B96773) is first condensed with the chiral sulfinamide to form a sulfinimine. Subsequent addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the C=N bond proceeds with high diastereoselectivity, controlled by the bulky auxiliary. The final ring-closing step, an intramolecular nucleophilic substitution, yields the C2-substituted azetidine. acs.org The sulfinyl auxiliary can then be cleaved under acidic conditions to afford the enantioenriched secondary azetidine. acs.org This method provides a general and scalable route to a wide variety of C2-substituted azetidines, including those with aryl, vinyl, and alkyl groups. acs.org
Another approach involves using a chiral amine that becomes part of the final ring structure. For instance, (S)-1-phenylethylamine can serve as both the nitrogen donor and the source of chirality in the synthesis of chiral azetidine-2,4-dicarboxylic acids, demonstrating how a single chiral precursor can guide the formation of a complex cyclic structure. rsc.org
| Chiral Precursor Type | Role | Example | Outcome |
| Chiral Auxiliary | Temporarily directs stereochemistry | (R)- or (S)-tert-Butanesulfinamide | High diastereoselectivity in nucleophilic addition and cyclization. acs.org |
| Chiral Building Block | Incorporated into the final structure | (S)-1-Phenylethylamine | Acts as both nitrogen source and chiral director. rsc.org |
| Chiral Substrate | Controls stereochemistry of a reaction | Enantiopure N-sulfinyl imines | High diastereoselectivity in aza-Reformatsky reactions. beilstein-journals.org |
Asymmetric Catalytic Approaches for Azetidine Ring Assembly
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product from achiral starting materials.
Several catalytic strategies have been successfully applied to the synthesis of chiral azetidines and their precursors.
Copper-Catalyzed Cycloadditions and Functionalizations: Chiral copper complexes have proven effective in various transformations. For example, the enantioselective [3+1]-cycloaddition between imido-sulfur ylides and enoldiazoacetates, catalyzed by a copper complex with a chiral sabox ligand, produces chiral 2-azetines with high enantiomeric excess (up to 95% ee). nih.gov These azetines can then be hydrogenated to the corresponding chiral azetidines. In another strategy, the direct difunctionalization of achiral azetines via copper-catalyzed asymmetric boryl allylation allows for the installation of two new stereocenters with high enantioselectivity. acs.org
Organocatalysis: Chiral organic molecules can also catalyze the enantioselective formation of azetidines. A multi-step sequence beginning with the organocatalytic enantioselective α-chlorination of an aldehyde generates a key chiral intermediate. This intermediate can then be converted through reductive amination and subsequent intramolecular SN2 cyclization into a C2-substituted azetidine with good yield and high enantiomeric excess. nih.gov This approach provides access to N-unfunctionalized azetidines, which are valuable for further derivatization. nih.gov
Role of Chiral Auxiliaries in Controlling Stereochemical Outcomes
Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the synthesis of enantiomerically pure azetidines, these auxiliaries are invaluable for establishing specific stereocenters, which can then be removed for subsequent steps. wikipedia.orgsigmaaldrich.com
Several types of chiral auxiliaries have been effectively applied in asymmetric synthesis, including oxazolidinones, camphor-derived auxiliaries, and sulfinamides. researchgate.net For instance, the use of (R)-t-butanesulfinamide as a chiral auxiliary has been documented in the synthesis of azetidin-3-ones, demonstrating its utility in controlling stereochemistry during the formation of the azetidine ring. nih.gov The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved using chiral 1-arylethylamine as a precursor, where the chiral group directs the diastereoselective α-alkylation of an N-borane complex intermediate. rsc.orgresearchgate.net In a classic example, David A. Evans' synthesis of cytovaricin utilized oxazolidinone chiral auxiliaries to set the absolute stereochemistry of nine different stereocenters through asymmetric alkylation and aldol (B89426) reactions. wikipedia.org
The general strategy involves attaching the auxiliary to an achiral substrate, performing a diastereoselective reaction to create a new stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product. wikipedia.org The effectiveness of the auxiliary is determined by its ability to create a sterically and electronically biased environment, forcing the reaction to proceed from a specific direction.
Precursor Compounds and Substrate Scope for this compound Synthesis
The synthesis of 2-substituted azetidines like this compound relies on a variety of precursor compounds and cyclization strategies. A common and effective approach involves the intramolecular cyclization of γ-amino alcohols or their derivatives. researchgate.netorganic-chemistry.org For example, enantiomerically pure β-amino alcohols can serve as versatile starting materials for preparing diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.orgnih.gov
Another significant pathway is the intramolecular aminolysis of 3,4-epoxy amines. This method can be catalyzed by Lewis acids and provides a route to azetidines with a hydroxyl group adjacent to the ring, a structure closely related to the target compound. frontiersin.org The substrate scope for this reaction is notably broad. The reaction tolerates various substituents on the nitrogen atom, including electron-rich and electron-deficient benzyl (B1604629) groups, n-butyl groups, and bulky tert-butyl groups. frontiersin.orgnih.gov Furthermore, the synthesis is compatible with numerous acid-sensitive and Lewis basic functional groups, such as Boc, PMB, TBS, nitrile, and sulfide (B99878) groups, which remain intact during the cyclization process. frontiersin.orgnih.gov
The table below summarizes the substrate scope for the La(OTf)₃-catalyzed aminolysis of cis-3,4-epoxy amines, a key method for forming the azetidine-3-ol core.
| Substrate Precursor (Epoxy Amine) | Nitrogen Substituent (R) | Yield of Azetidine Product | Notes |
|---|---|---|---|
| 1aa | Benzyl (Bn) | 81% | High yield and regioselectivity. |
| 1ba | 4-Methoxybenzyl (PMB) | 85% | Tolerates electron-rich aromatic groups. |
| 1ca | 4-Fluorobenzyl | 83% | Tolerates electron-deficient aromatic groups. |
| 1da | n-Butyl (n-Bu) | 86% | High yield with simple alkyl groups. |
| 1ea | tert-Butyl (t-Bu) | 78% | Accommodates bulky alkyl groups. |
| 1ga | Boc-protected amine | 89% | Compatible with acid-prone Boc protecting group. |
| 1ja | Cyanide-containing group | 85% | Nitrile functionality is well-tolerated. |
| 1ka | Sulfide-containing group | 82% | Sulfide functionality is well-tolerated. |
Optimization of Reaction Conditions and Functional Group Tolerance
Influence of Solvent Systems and Temperature Regimes
The choice of solvent and temperature is critical for successfully synthesizing azetidines, directly impacting reaction yield, rate, and selectivity. In the Lewis acid-catalyzed intramolecular aminolysis of epoxy amines, solvents with higher boiling points were found to be more effective. nih.gov For example, when synthesizing an azetidine from a cis-3,4-epoxy amine, refluxing in 1,2-dichloroethane (B1671644) (DCE) gave an 81% yield, whereas using benzene, which has a similar boiling point, resulted in lower selectivity. nih.gov The reaction did not proceed to completion in lower-boiling solvents like dichloromethane (B109758) (CH₂Cl₂) under reflux. nih.gov
Temperature also plays a key role in controlling the kinetic versus thermodynamic outcome of cyclization reactions. In certain syntheses of 2-arylazetidines, applying low reaction temperatures is crucial for achieving kinetic control, which favors the formation of the strained four-membered azetidine ring over the more thermodynamically stable five-membered pyrrolidine (B122466) ring. acs.org The significant Gibbs free energy difference at low temperatures provides the necessary diastereoselectivity under these kinetically controlled conditions. acs.org
Catalyst and Reagent Selection for Enhanced Efficiency and Selectivity
The selection of catalysts and reagents is paramount for achieving high efficiency and selectivity in azetidine synthesis. Lewis acids are frequently employed to facilitate ring-closure. In the intramolecular aminolysis of epoxy amines, Lanthanum(III) triflate (La(OTf)₃) was identified as an optimal catalyst, providing high yields and excellent regioselectivity for the desired 4-exo-tet cyclization. frontiersin.orgnih.gov
For controlling stereochemistry, the combination of a metal catalyst and a chiral ligand is a powerful strategy. Copper-catalyzed reactions, in particular, have shown great promise. For instance, the enantioselective synthesis of 2,3-disubstituted azetidines was achieved using a copper(I) bromide (CuBr) catalyst paired with a chiral Phosferrox ligand, which allowed for the convenient introduction of two versatile functionalities with complete control over the absolute and relative stereochemistry. acs.org Other catalysts, such as those based on palladium, have been used for intramolecular C-H amination to form the azetidine ring. rsc.org
Regio- and Diastereoselectivity Control in Azetidine Synthesis
Controlling regio- and diastereoselectivity is a central challenge in the synthesis of substituted azetidines. Regioselectivity determines which of several possible isomers is formed based on the site of bond formation. In the La(OTf)₃-catalyzed cyclization of cis-3,4-epoxy amines, the reaction proceeds with high regioselectivity, favoring the 4-exo attack to form the azetidine ring over the 5-endo attack that would yield a pyrrolidine. frontiersin.orgnih.gov Computational studies suggest this selectivity arises from the coordination of the lanthanum catalyst to the substrate. frontiersin.org
Diastereoselectivity, the control over the relative configuration of multiple stereocenters, is often managed through the careful selection of reagents and reaction conditions. In the synthesis of 2-arylazetidines, using strong alkali amide bases under kinetically controlled conditions leads to the formation of the trans product with high diastereoselectivity. acs.org Similarly, in the synthesis of azetidine-2,3-dicarboxylic acids, two distinct strategies were employed to stereocontrolledly access either the cis or trans isomers. nih.gov Ligand selection can also be used to switch diastereoselectivity; in certain copper-catalyzed 1,3-dipolar cycloadditions, one chiral ligand can favor the exo product while another favors the endo product. rsc.org
Chemical Reactivity and Derivatization Strategies for 2 Azetidin 2 Yl Propan 2 Ol
Reactions Involving the Azetidine (B1206935) Nitrogen Atom
The secondary amine of the azetidine ring is a primary site for functionalization due to the nucleophilicity of the nitrogen lone pair. Standard reactions such as N-alkylation and N-acylation can be employed to introduce a wide array of substituents, thereby modifying the compound's steric and electronic properties.
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated using alkyl halides or subjected to reductive amination. nih.gov Similarly, acylation with acyl chlorides or anhydrides introduces amide functionalities. Protecting the nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy to modulate its reactivity, allowing for selective reactions elsewhere in the molecule. nih.gov For instance, N-Boc protection can be achieved by treating the azetidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.gov This protection can be crucial for preventing undesired side reactions, such as ring-opening, during subsequent synthetic steps. rsc.orgnih.gov
N-Arylation and Sulfonylation: Copper-catalyzed N-arylation reactions can be used to introduce aryl groups. organic-chemistry.org Additionally, reaction with sulfonyl chlorides yields N-sulfonylated azetidines, which can alter the reactivity of the ring and are often used as intermediates in ring-opening reactions. rsc.org
Transformations of the Propan-2-ol Hydroxyl Functionality
The tertiary hydroxyl group of the propan-2-ol side chain offers another handle for derivatization, although its reactivity is influenced by steric hindrance.
Esterification Reactions
Esterification of the tertiary alcohol can be achieved by reaction with carboxylic acids or their derivatives. Due to the sterically hindered nature of the tertiary alcohol, direct acid-catalyzed esterification may be inefficient and prone to side reactions like dehydration. More effective methods often involve the use of more reactive acylating agents, such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine. An alternative approach for the esterification of tertiary alcohols involves using a cation exchange resin as a catalyst. google.com
Etherification and Amidation Strategies
Etherification: The formation of ethers from the tertiary alcohol can be accomplished under acidic conditions, proceeding through a carbocation intermediate. For instance, reaction with another alcohol in the presence of a strong acid can lead to the corresponding ether. Care must be taken to control the reaction conditions to minimize the competing elimination (dehydration) reaction.
Amidation: The direct conversion of an alcohol to an amide is not a standard transformation. However, amidation can be achieved through multi-step strategies. One common method involves converting the alcohol into a good leaving group (e.g., a tosylate or a halide) followed by nucleophilic substitution with an amine. chemistrysteps.com Another approach is the Ritter reaction, which is generally effective for tertiary alcohols that can form stable carbocations. nih.gov This reaction involves treating the alcohol with a nitrile in the presence of a strong acid to yield an N-alkyl amide after hydrolysis.
Chemical Modifications of the Propan-2-yl Side Chain
Beyond functionalization of the hydroxyl group, the propan-2-yl side chain itself can undergo chemical modification. The most prominent reaction is acid-catalyzed dehydration of the tertiary alcohol. Treatment with a strong acid (e.g., sulfuric acid) and heat can eliminate a molecule of water to form 2-(azetidin-2-yl)prop-1-ene, introducing an alkene functionality that can be used for further derivatization, such as through addition reactions or polymerization.
Ring-Opening and Rearrangement Pathways of the Azetidine Core
The inherent strain of the four-membered ring makes the azetidine core susceptible to ring-opening reactions, which provide a powerful tool for synthesizing functionalized linear amines. rsc.orgnih.gov These reactions are typically promoted by acids or proceed via the formation of a quaternary azetidinium salt. magtech.com.cn
Acid-Mediated Ring-Opening: Protonation of the azetidine nitrogen increases the electrophilicity of the ring carbons, facilitating nucleophilic attack. nih.gov For example, treatment with strong acids like hydrochloric acid can lead to ring cleavage. ambeed.com The regioselectivity of the attack by the nucleophile is influenced by the substituents on the ring. For 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted carbon at the C4 position, whereas electronic effects can direct the attack to the C2 position. magtech.com.cn
Ring-Opening of Azetidinium Ions: N-alkylation of the azetidine nitrogen forms a quaternary azetidinium ion, which is a highly reactive electrophile. These salts readily undergo ring-opening upon treatment with a variety of nucleophiles, including halides, cyanides, alkoxides, and amines. organic-chemistry.orgresearchgate.net The reaction typically proceeds via an Sₙ2 mechanism, and the regioselectivity of nucleophilic attack is a key consideration. Generally, nucleophilic attack is favored at the less sterically hindered carbon adjacent to the nitrogen. However, electronic factors, such as the presence of an adjacent quaternary carbon, can favor attack at the more substituted position. researchgate.net
Rearrangements: Under certain conditions, azetidines can undergo ring expansion or other rearrangements. For example, acid-mediated ring expansion of N-Boc or N-Cbz protected 2,2-disubstituted azetidines can yield six-membered 1,3-oxazinan-2-ones. acs.org Gold-catalyzed reactions of 2-alkynylazetidines with alcohols have been shown to proceed via nucleophilic attack followed by ring-opening to produce δ-amino-α,β-unsaturated ketones. acs.org
Chirality, Stereochemistry, and Enantiomeric Resolution of 2 Azetidin 2 Yl Propan 2 Ol
Investigation of Stereoisomerism and Absolute Configuration
The molecular structure of 2-(Azetidin-2-yl)propan-2-ol contains a single stereocenter at the C2 position of the azetidine (B1206935) ring. This carbon atom is bonded to four different substituents: a hydrogen atom, the nitrogen atom of the ring, the C3 of the ring, and the propan-2-ol group. The presence of this chiral center means the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.
These enantiomers are designated as (R)-2-(Azetidin-2-yl)propan-2-ol and (S)-2-(Azetidin-2-yl)propan-2-ol based on the Cahn-Ingold-Prelog priority rules. The absolute configuration (R or S) describes the specific three-dimensional arrangement of the atoms around the chiral center. While the absolute configuration defines the molecule's spatial arrangement, it does not inherently predict the direction in which it will rotate plane-polarized light; this property must be determined experimentally pearson.com. The existence of the enantiomerically pure (S)-form, specifically 2-[(2S)-azetidin-2-yl]propan-2-ol hydrochloride, has been documented, confirming the preparation of individual stereoisomers of this compound kara5.live.
Table 1: Properties of Enantiomers of this compound
| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Absolute Configuration | R | S | Mixture of R and S |
| Optical Activity | Equal in magnitude, opposite in direction | Equal in magnitude, opposite in direction | Optically inactive |
| Melting Point | Identical to the other enantiomer | Identical to the other enantiomer | May differ from pure enantiomers |
| Boiling Point | Identical to the other enantiomer | Identical to the other enantiomer | May differ from pure enantiomers |
| Solubility (achiral solvent) | Identical to the other enantiomer | Identical to the other enantiomer | May differ from pure enantiomers |
| Interaction with Chiral Reagents | Different from the other enantiomer | Different from the other enantiomer | N/A |
Methodologies for Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers wikipedia.org. For this compound, which contains a basic secondary amine within the azetidine ring, several standard resolution methodologies can be applied.
One of the most common methods for resolving racemic amines is through the formation of diastereomeric salts wikipedia.org. This technique involves reacting the racemic base with an enantiomerically pure chiral acid, often referred to as a chiral resolving agent libretexts.org. The reaction between the racemic this compound and a single enantiomer of a chiral acid (e.g., (R,R)-tartaric acid) produces two diastereomeric salts: [(R)-amine·(R,R)-acid] and [(S)-amine·(R,R)-acid].
Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization researchgate.netadvanceseng.com. Once the diastereomeric salts are separated, the pure enantiomer of the amine can be recovered by treatment with a base.
Table 2: Potential Chiral Resolving Agents for this compound
| Chiral Resolving Agent | Type | Functional Group for Salt Formation |
| Tartaric Acid | Acid | Carboxylic Acid |
| Mandelic Acid | Acid | Carboxylic Acid |
| Camphorsulfonic Acid | Acid | Sulfonic Acid |
| Dibenzoyl-L-tartaric acid | Acid | Carboxylic Acid |
Kinetic Resolution Techniques
Kinetic resolution is a method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the separation of the unreacted, slower-reacting enantiomer from the product of the faster-reacting enantiomer. Enzyme-catalyzed reactions are frequently employed for this purpose due to their high stereoselectivity mdpi.comnih.gov.
For this compound, a potential kinetic resolution strategy could involve the enantioselective acylation of the secondary amine or the tertiary alcohol, catalyzed by an enzyme such as a lipase researchgate.netmdpi.com. For instance, reacting the racemic mixture with an acyl donor in the presence of a lipase could lead to the preferential acylation of one enantiomer, leaving the other enantiomer unreacted and allowing for their subsequent separation.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both the analytical and preparative separation of enantiomers mdpi.commdpi.com. This method is also the standard for determining the enantiomeric excess (ee) of a chiral sample nih.gov. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times mdpi.com.
The determination of enantiomeric excess for this compound would involve dissolving the sample in a suitable mobile phase and passing it through an HPLC column packed with a CSP. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral molecules, including those containing amine functionalities mdpi.com. The relative areas of the two enantiomer peaks in the resulting chromatogram are used to calculate the enantiomeric excess. The synthesis of complex, enantiopure azetidines often relies on chromatographic methods for purification and analysis chemrxiv.org.
Table 3: Common Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Common Examples | Interaction Mechanism |
| Polysaccharide-based | Cellulose or amylose derivatives (e.g., Chiralcel®, Chiralpak®) | Hydrogen bonding, dipole-dipole, steric interactions |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin derivatives | Inclusion complexation, hydrogen bonding |
| Pirkle-type (Brush-type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking |
| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions |
Stereochemical Integrity and Epimerization Studies
Stereochemical integrity refers to the stability of a chiral center against racemization or epimerization (the change in configuration at one of multiple stereocenters) under various conditions nih.gov. For this compound, the chiral center is the C2 carbon of the azetidine ring.
Epimerization at this center would require the temporary removal of the C2 proton and its subsequent re-addition, leading to inversion of the stereocenter. In general, the proton on an sp³-hybridized carbon adjacent to a secondary amine is not highly acidic. Therefore, this compound is expected to possess good stereochemical integrity under standard neutral or basic conditions. However, exposure to very strong bases or harsh thermal or acidic conditions could potentially compromise its optical purity, though specific studies on this compound are not widely documented. The stability of related chiral amines often depends on the specific reagents and conditions they are subjected to during synthesis and resolution libretexts.org.
Influence of Stereochemistry on Molecular Conformation
The absolute configuration at the C2 stereocenter directly influences the three-dimensional conformation of the this compound molecule. The four-membered azetidine ring is not planar and typically adopts a puckered conformation to relieve ring strain.
The specific stereochemistry (R or S) dictates the spatial orientation of the bulky propan-2-ol substituent relative to the plane of the azetidine ring. This substituent will preferentially occupy a pseudo-equatorial position to minimize steric interactions with the hydrogen atoms on the ring. This conformational preference, dictated by the fixed stereochemistry, will in turn affect how the molecule presents its functional groups (the secondary amine and the tertiary alcohol) for intermolecular interactions, such as binding to a biological target or participating in further chemical reactions. The trans stereochemistry is often preferred in substituted azetidin-2-ones to minimize steric hindrance nih.gov.
Spectroscopic and Computational Characterization of 2 Azetidin 2 Yl Propan 2 Ol
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of sophisticated spectroscopic methods is required to unambiguously determine the constitution and stereochemistry of 2-(Azetidin-2-yl)propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D EXSY, ROESY, NOESY)
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. weizmann.ac.il One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used to map out the carbon framework and the connectivity of protons.
¹H and ¹³C NMR: The proton (¹H) NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The azetidine (B1206935) ring protons would appear as complex multiplets due to spin-spin coupling, while the methyl protons of the propan-2-ol group would likely appear as two singlets, reflecting their diastereotopic nature due to the adjacent chiral center (C2 of the azetidine ring). The hydroxyl (-OH) and amine (-NH) protons would present as broad singlets, and their chemical shifts could vary with solvent and concentration.
The carbon-13 (¹³C) NMR spectrum would complement the ¹H data, showing a signal for each unique carbon atom. The chemical shifts would be characteristic of the sp³-hybridized carbons in the azetidine ring and the propan-2-ol side chain. The quaternary carbon of the propan-2-ol group would be notably deshielded due to the attached oxygen atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Azetidine C2-H | ~3.5 - 4.0 | ~60 - 65 | Multiplet |
| Azetidine C3-H₂ | ~2.0 - 2.5 | ~25 - 30 | Multiplet |
| Azetidine C4-H₂ | ~3.0 - 3.5 | ~45 - 50 | Multiplet |
| Azetidine N-H | Broad, variable (e.g., 1.5 - 3.0) | - | Broad Singlet |
| Propan-2-ol C(CH₃)₂ | ~1.1 and ~1.2 | ~25 - 30 (each) | Singlet (each) |
| Propan-2-ol C-OH | - | ~70 - 75 | - |
| Propan-2-ol O-H | Broad, variable (e.g., 2.0 - 4.0) | - | Broad Singlet |
Note: Predicted values are based on typical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
2D NMR (EXSY, ROESY, NOESY): Two-dimensional NMR techniques are crucial for confirming assignments and probing the molecule's conformation and dynamics. iisc.ac.in
Exchange Spectroscopy (EXSY): This technique could be used to investigate the exchange dynamics of the N-H and O-H protons with the solvent or with each other.
Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Nuclear Overhauser Effect Spectroscopy (NOESY): These experiments provide information about the spatial proximity of protons. acdlabs.comchemrxiv.org They would be instrumental in determining the relative stereochemistry and preferred conformation of the molecule. For instance, NOE correlations between the azetidine C2-H proton and the methyl groups of the propan-2-ol side chain would help define the orientation of the side chain relative to the four-membered ring. chemrxiv.org ROESY is particularly useful for molecules of this size where the NOE enhancement might be close to zero. chemrxiv.org
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₆H₁₃NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value with high precision (typically <5 ppm).
The fragmentation pattern observed in the tandem MS (MS/MS) spectrum would offer further structural confirmation. Key fragmentation pathways would likely involve the loss of water from the propan-2-ol moiety and cleavage of the azetidine ring. researchgate.net
Interactive Data Table: Predicted HRMS Data
| Ion Formula | Calculated m/z | Description |
| [C₆H₁₄NO]⁺ ([M+H]⁺) | 116.1070 | Protonated molecular ion |
| [C₆H₁₂N]⁺ ([M+H-H₂O]⁺) | 98.0964 | Loss of water |
| [C₄H₈N]⁺ | 70.0651 | Fragment from ring cleavage |
| [C₃H₈NO]⁺ | 74.0599 | Fragment from C-C bond cleavage |
Note: m/z values are for the monoisotopic masses.
Vibrational Spectroscopy (FT-IR, FT-Raman)
Vibrational spectroscopy probes the functional groups within a molecule. scielo.org.za
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as a broad band in the region of 3200-3500 cm⁻¹ due to hydrogen bonding. docbrown.info C-H stretching vibrations for the alkyl groups would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the tertiary alcohol would likely appear in the 1150-1200 cm⁻¹ region. stackexchange.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions corresponding to various bending and stretching modes, which is unique to the molecule. docbrown.info
Fourier-Transform (FT)-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. While O-H and N-H stretches are typically weak in Raman, the C-C and C-H backbone vibrations are expected to be strong, providing a clear fingerprint of the molecule's carbon skeleton.
Interactive Data Table: Predicted Vibrational Spectroscopy Bands
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) | Vibrational Mode |
| O-H / N-H | 3200 - 3500 (Broad) | Weak | Stretching |
| C-H (sp³) | 2850 - 2970 | 2850 - 2970 (Strong) | Stretching |
| C-N | 1020 - 1250 | Moderate | Stretching |
| C-O (tertiary alc.) | 1150 - 1200 (Strong) | Moderate | Stretching |
| C-H Bending | 1350 - 1470 | 1350 - 1470 | Scissoring/Bending |
Electronic Absorption Spectroscopy (UV-Visible)
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. Since this compound is a saturated heterocyclic alcohol, it lacks extensive conjugation or chromophores. umaine.edu Therefore, it is not expected to exhibit significant absorption in the near-UV or visible range (200-800 nm). Any observed absorption would likely be weak end-absorption at shorter wavelengths (<220 nm), corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. mdpi.com
Computational Chemistry and Theoretical Modeling
Theoretical modeling provides invaluable insights into the structural and electronic properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Calculations
DFT calculations are a powerful computational method for predicting molecular properties. For this compound, DFT can be used to:
Determine Stable Conformations: The azetidine ring is known to exhibit a puckered conformation. rsc.org DFT calculations can be used to determine the preferred puckering angle of the ring and the rotational conformation of the propan-2-ol side chain. The calculations can identify the global minimum energy structure and other low-energy conformers. researchgate.net
Predict Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the lowest energy conformer can be accurately predicted. These theoretical values serve as a benchmark for comparison with any future experimental data (e.g., from X-ray crystallography).
Simulate Spectroscopic Data: DFT calculations can predict NMR chemical shifts (¹H and ¹³C), vibrational frequencies (IR and Raman), and electronic transitions (UV-Visible). researchgate.net Comparing these theoretical spectra with experimental results is a key step in the validation of the structural assignment. Discrepancies between calculated and experimental values can often be rationalized in terms of solvent effects or intermolecular interactions not accounted for in the gas-phase calculations.
Geometry Optimization and Conformational Analysis
A thorough computational study of this compound would typically begin with geometry optimization to determine the most stable three-dimensional structure of the molecule. This process involves finding the lowest energy arrangement of its atoms. Conformational analysis would further explore other stable, low-energy arrangements (conformers) of the molecule, which is crucial for understanding its physical and chemical behavior. nih.govresearchgate.netmdpi.com For similar but distinct molecules, such as certain 2-arylazetidines, computational studies have shown that trans geometries are generally more stable than cis isomers due to steric hindrance. acs.orgresearchgate.net However, specific optimized coordinates, bond lengths, and bond angles for this compound are not documented.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is typically performed. This computational step predicts the infrared (IR) and Raman spectra of the molecule. researchgate.net The analysis helps to confirm that the optimized structure is a true energy minimum and provides theoretical vibrational modes that can be compared with experimental spectroscopic data if it were available. Each calculated frequency corresponds to a specific molecular motion, such as stretching, bending, or rocking of chemical bonds. researchgate.net For related functional groups, such as the O-H group in alcohols, characteristic stretching vibrations are well-understood and computationally predictable. researchgate.net Without a dedicated study, the theoretical vibrational spectrum for this compound remains uncalculated.
Electronic Structure Analysis (HOMO-LUMO, FMO, NBO, MEP)
The electronic properties of a molecule are key to understanding its reactivity. Analyses such as Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are standard computational procedures. aimspress.comirjweb.com The energy gap between the HOMO and LUMO provides insights into the molecule's stability and reactivity. mdpi.com
Further analyses include:
Natural Bond Orbital (NBO) analysis , which investigates charge distribution and interactions between orbitals. dergipark.org.trresearchgate.net
Molecular Electrostatic Potential (MEP) maps , which visualize the charge distribution on the molecule's surface, identifying sites prone to electrophilic or nucleophilic attack. dergipark.org.trirjweb.comresearchgate.net
While these analyses are powerful predictive tools, they have not been specifically applied to this compound in published research.
Prediction of Non-Linear Optical Properties
Computational methods can also predict non-linear optical (NLO) properties, which are important for materials used in optoelectronics. These calculations typically involve determining the molecule's hyperpolarizability. researchgate.net The NLO properties of various organic molecules, including some polymers with complex chromophores, have been investigated, but data for this compound is absent from the literature. mdpi.com
Quantum Chemical Explanation of Reaction Mechanisms and Selectivity
Quantum chemical calculations are instrumental in elucidating reaction mechanisms, determining transition state structures, and explaining regio- and stereoselectivity. acs.orgresearchgate.net For instance, studies on the synthesis of 2-arylazetidines have used quantum mechanics to explain why the formation of the four-membered azetidine ring is kinetically favored over other potential products. acs.orgresearchgate.net Similar computational investigations could provide valuable insights into the reactivity of this compound, but such specific studies have not been conducted.
Molecular Dynamics Simulations (Contextual for derivatives)
Molecular dynamics (MD) simulations are used to study the movement and interaction of atoms and molecules over time. This technique provides a deeper understanding of the conformational dynamics and interactions of molecules with their environment, such as solvents or biological receptors. researchgate.net MD simulations have been performed on azetidine derivatives like azetidine-2-carboxylic acid to understand their conformational preferences and interactions. nih.gov These studies highlight the structural impact of the azetidine ring in larger molecules. nih.gov However, no MD simulation studies have been specifically reported for this compound or its immediate derivatives.
Applications of 2 Azetidin 2 Yl Propan 2 Ol in Advanced Organic Synthesis
Strategic Role as Versatile Building Blocks in Complex Molecule Synthesis
The azetidine (B1206935) framework is a versatile building block for creating more complex molecular structures. The inherent ring strain of approximately 25.4 kcal/mol makes the ring susceptible to controlled ring-opening reactions, providing access to a variety of functionalized acyclic amines that might be difficult to synthesize through other methods. rsc.org The 2-(propan-2-ol) substituent on the azetidine ring provides a crucial functional handle. The tertiary alcohol can be used for further derivatization or can influence the stereochemical outcome of reactions at the azetidine core.
The synthesis of densely functionalized azetidine ring systems allows for access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net For instance, synthetic strategies often begin with the creation of a core azetidine structure, which is then elaborated upon. Couty and coworkers have demonstrated the preparation of 2-cyano azetidines from β-amino alcohols, a method that provides a versatile entry point to variously substituted azetidines. nih.gov These core structures can then be diversified, showcasing the role of the azetidine moiety as a foundational scaffold. nih.govresearchgate.net
Precursors for the Construction of Diverse Heterocyclic and Polycyclic Architectures
The strained nature of the azetidine ring makes it an excellent precursor for ring-expansion reactions to form larger, more complex heterocyclic systems like pyrrolidines and azepanes. researchgate.net These transformations leverage the release of ring strain as a thermodynamic driving force. The reactivity of azetidines allows them to be used in the formation of 3-, 5-, and 6-membered heterocycles through various addition and cycloaddition reactions. nih.gov
Furthermore, functionalized azetidines serve as key intermediates in the synthesis of polycyclic scaffolds. Through strategic manipulations, the azetidine core can be elaborated to generate fused, bridged, and spirocyclic ring systems. nih.govresearchgate.net For example, a common strategy involves the N-alkylation of a pre-formed azetidine followed by a ring-closing metathesis reaction to construct an azetidine-fused 8-membered ring. nih.gov This demonstrates the utility of the azetidine unit as a linchpin for assembling intricate polycyclic architectures relevant to medicinal chemistry and natural product synthesis.
Development as Chiral Ligands and Catalysts in Asymmetric Transformations
Chiral azetidines have emerged as significant ligands and catalysts in the field of asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. rsc.orgnih.gov The rigid, four-membered ring structure of azetidines provides a well-defined stereochemical environment, which is crucial for inducing high levels of enantioselectivity in chemical reactions. nih.gov The substituents at the 2- and 4-positions of the azetidine ring can be readily modified to fine-tune the steric and electronic properties of the resulting catalyst, allowing for optimization for specific transformations. nih.gov
Derivatives of 2-(Azetidin-2-yl)propan-2-ol are structurally analogous to β-amino alcohols, a well-established class of chiral ligands for metal-catalyzed reactions. Chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been successfully synthesized and employed as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes. researchgate.net
In another key application, single-enantiomer, 2,4-cis-disubstituted amino azetidines have been used as ligands for copper-catalyzed Henry reactions, which form a new carbon-carbon bond between aldehydes and nitromethane. nih.gov The defined cis-stereochemistry of the azetidine ligands was shown to be highly effective in controlling the stereochemical outcome of the product, achieving excellent enantiomeric excess (>99% e.e.) for certain substrates. nih.gov Lewis acid-templated Diels-Alder reactions represent another area where such chiral scaffolds are valuable. mdpi.com The coordination of a Lewis acid to a chiral ligand can create a chiral environment that directs the approach of the diene and dienophile, leading to a stereoselective cycloaddition. nih.govgoogle.com
Table 1: Performance of Azetidine-Based Ligands in a Copper-Catalyzed Henry Reaction
| Ligand Structure (General) | Substrate (Aldehyde) | Enantiomeric Excess (e.e.) | Reference |
| 2,4-cis-disubstituted amino azetidine | Alkyl aldehydes | >99% | nih.gov |
| 2,4-cis-disubstituted amino azetidine | Aromatic aldehydes | Moderate to high | nih.gov |
Organocatalysis utilizes small organic molecules, rather than metal-containing complexes, to accelerate chemical reactions. beilstein-journals.org Prolinol derivatives, which are structurally similar to this compound, are prominent organocatalysts. The combination of a secondary amine and a hydroxyl group in these molecules allows them to activate substrates through the formation of enamines or iminium ions while controlling the stereochemistry of the reaction. Given the structural analogy, azetidine-based propanol (B110389) derivatives are promising candidates for organocatalysts. They can potentially be applied in a range of transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions, leveraging mechanistic principles established for other amino alcohol catalysts. beilstein-journals.org
Synthesis of Polyamines and Other Nitrogen-Rich Organic Scaffolds
Azetidines and their activated counterparts, aziridines, serve as important building blocks for the synthesis of polyamines through ring-opening polymerization. utwente.nl The polymerization can proceed through either a cationic or anionic mechanism, depending on the nature of the substituents on the azetidine ring and the initiator used. utwente.nl Cationic ring-opening polymerization of unsubstituted azetidine, for instance, leads to the formation of hyperbranched poly(trimethylenimine). utwente.nl
This strategy can be extended to substituted azetidines like this compound. The ring-opening process breaks the C-N bonds of the strained ring to generate linear or branched polymers rich in nitrogen atoms. researchgate.netutwente.nl Such nitrogen-rich scaffolds are of significant interest in materials science and medicinal chemistry. The synthesis of polyamine derivatives is a crucial area of research, with applications ranging from drug delivery to the development of new antiproliferative agents for clinical trials. nih.gov
Biomimetic Synthesis Approaches for Related Azetidine Analogs
The study of how azetidine-containing natural products are formed in nature provides inspiration for developing new synthetic methods. rsc.org Azetidine itself is a four-membered polar heterocycle characterized by high ring-strain energy and molecular rigidity. rsc.org Understanding the biosynthetic pathways, particularly the enzymatic mechanisms for ring formation, can guide the design of biomimetic syntheses. These approaches aim to replicate nature's efficiency and selectivity in the laboratory. For example, enzymatic reactions often proceed under mild conditions with high stereocontrol, a goal that synthetic chemists strive to achieve. By mimicking these natural strategies, researchers can develop novel and more sustainable routes to complex azetidine analogs.
Role of 2 Azetidin 2 Yl Propan 2 Ol Scaffolds in Medicinal Chemistry Research
Design and Synthesis of Azetidine-Based Scaffolds for Drug Discovery
The design of azetidine-based scaffolds like 2-(Azetidin-2-yl)propan-2-ol is often driven by the desire to introduce conformational rigidity and novel chemical space into drug candidates. nih.gov The strained nature of the azetidine (B1206935) ring can influence the orientation of substituents, leading to more defined interactions with biological targets. nih.gov The synthesis of 2-substituted azetidines, such as this compound, can be challenging due to the inherent ring strain. medwinpublishers.com However, various synthetic methodologies have been developed to access these valuable building blocks.
Recent advances have focused on creating diverse libraries of azetidine-based scaffolds for high-throughput screening and lead optimization. chemrxiv.org These methods often involve the construction of the azetidine ring through intramolecular cyclization reactions. For instance, the synthesis of chiral 2-substituted azetidines can be achieved from readily available starting materials, allowing for the introduction of a wide range of functional groups at the 2-position. researchgate.net The synthesis of the specific this compound scaffold can be envisioned through the addition of a Grignard reagent, such as methylmagnesium bromide, to an N-protected azetidine-2-carboxylate, followed by deprotection.
| Synthetic Approach | Key Features | Potential for this compound Synthesis |
|---|---|---|
| Intramolecular Cyclization of Amino Alcohols | Stereocontrolled synthesis of substituted azetidines. | Applicable for creating the core azetidine ring with subsequent functionalization at the 2-position. |
| [2+2] Cycloaddition Reactions | Formation of the azetidine ring from imines and alkenes. rsc.org | Can be adapted to produce precursors for 2-substituted azetidines. |
| Ring Expansion of Aziridines | Provides access to functionalized azetidines. nih.gov | A potential route to azetidine-2-carbonitriles which can be converted to the desired tertiary alcohol. |
| Photochemical Modifications of Azetidine-2-carboxylic Acids | Direct functionalization at the 2-position. chemrxiv.org | A direct method to introduce the propan-2-ol moiety or its precursor. |
Bioisosteric Replacements in Lead Compound Optimization Programs
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. nih.gov The azetidine ring is increasingly being utilized as a bioisostere for various groups to improve pharmacokinetic and pharmacodynamic properties. researchgate.net The this compound scaffold can be viewed as a constrained bioisostere for more flexible acyclic structures.
Specifically, the azetidine ring can serve as a bioisosteric replacement for a gem-dimethyl group. nih.govacs.org This replacement can offer several advantages, including:
Improved Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, potentially increasing aqueous solubility compared to a purely hydrocarbon gem-dimethyl group.
Vectorial Exit: The defined geometry of the azetidine ring can provide a directional vector for substituents, allowing for more precise targeting of interactions with a biological receptor.
Metabolic Stability: The introduction of the azetidine ring can block sites of metabolism that might be present in an acyclic analog. nih.gov
In the context of this compound, the azetidin-2-yl moiety can be considered a bioisosteric replacement for a phenyl or other cyclic groups, offering a less lipophilic and more three-dimensional alternative. The tertiary alcohol of the propan-2-ol group can also participate in hydrogen bonding interactions, a key feature in many drug-receptor binding events.
| Bioisosteric Replacement | Original Group | Potential Advantage of Azetidine Moiety |
|---|---|---|
| Azetidin-2-yl | gem-Dimethyl | Increased polarity, defined vector for substituents. nih.gov |
| Azetidin-2-yl | Cyclohexyl | Reduced lipophilicity, introduction of a hydrogen bond acceptor. |
| Azetidin-2-yl | Phenyl | Increased sp3 character, improved solubility. |
Synthetic Routes to Pharmacologically Relevant Azetidine Analogs
The synthesis of pharmacologically relevant azetidine analogs often requires stereocontrolled methods to produce enantiomerically pure compounds, as the stereochemistry of the azetidine ring and its substituents can significantly impact biological activity. nih.gov A variety of synthetic routes have been developed to access functionalized azetidines that can serve as precursors or analogs of this compound.
Common synthetic strategies include:
Cyclization of γ-amino alcohols: This is a widely used method for constructing the azetidine ring. The stereochemistry of the starting amino alcohol can be controlled to yield specific enantiomers of the azetidine product.
Aza-Paternò-Büchi reaction: This photochemical [2+2] cycloaddition of an imine and an alkene can be a powerful tool for the synthesis of substituted azetidines. rsc.org
Intramolecular nucleophilic substitution: The displacement of a leaving group on a γ-carbon by a nitrogen nucleophile is a common and effective method for azetidine ring formation.
For the synthesis of analogs of this compound, these methods can be employed to create the core azetidine scaffold, which can then be further functionalized. For example, an N-protected azetidine-2-carboxylic acid ester can be reacted with a variety of organometallic reagents to introduce different alkyl or aryl groups in place of the methyl groups of the propan-2-ol moiety.
Structure-Activity Relationship (SAR) Studies in a Synthetic Context for Chemical Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications to a scaffold like this compound influence its biological activity. nih.gov While specific SAR data for this compound is not extensively available in the public domain, general principles from related azetidine-containing compounds can be extrapolated.
Key points of modification for SAR studies on the this compound scaffold would include:
Substitution on the Azetidine Nitrogen (N1): The nitrogen atom provides a key handle for modification. The introduction of various substituents can modulate properties such as basicity, lipophilicity, and the ability to form hydrogen bonds.
Stereochemistry at the 2-position (C2): As the attachment point of the propan-2-ol group, the stereochemistry at C2 is likely to be critical for biological activity. The synthesis of both enantiomers is essential to determine the optimal configuration for a given target.
Modification of the Propan-2-ol Moiety: Altering the tertiary alcohol group can impact potency and selectivity. For instance, replacing the methyl groups with larger alkyl or aryl groups can probe the steric tolerance of the binding pocket.
SAR studies on other 2-substituted azetidines have shown that even small changes to the substituent at the 2-position can have a profound effect on biological activity. nih.gov For example, in a series of azetidine-containing dipeptides as HCMV inhibitors, the nature of the C-terminal side-chain was found to be a critical determinant of antiviral activity. nih.gov
| Modification Site | Potential Impact on Activity | Example Modification |
|---|---|---|
| Azetidine Nitrogen (N1) | Alters basicity, solubility, and potential for new interactions. | Alkylation, acylation, sulfonylation. |
| Stereocenter (C2) | Crucial for enantioselective binding to the target. | Synthesis and testing of both (R) and (S) enantiomers. |
| Propan-2-ol Group | Probes steric and electronic requirements of the binding site. | Replacement of methyl groups with ethyl, cyclopropyl, or phenyl groups. |
| Azetidine Ring (C3, C4) | Introduces additional substitution vectors and modifies ring pucker. | Addition of substituents at the 3- or 4-positions. |
Q & A
Q. How can conflicting thermochemical data (e.g., boiling point, vapor pressure) for this compound be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
